7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid
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Overview
Description
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by the presence of a chloro group at the 7th position, an ethoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring. The unique structure of this compound contributes to its significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-ethoxyaniline with 7-chloro-8-methylquinoline-4-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the quinoline ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled and reused is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
- 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
- 8-Hydroxyquinoline derivatives
Uniqueness
Compared to similar compounds, 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid exhibits unique properties due to the presence of the ethoxy group, which can enhance its lipophilicity and improve its ability to penetrate cell membranes. This makes it particularly effective in biological applications .
Properties
IUPAC Name |
7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-3-24-13-6-4-5-12(9-13)17-10-15(19(22)23)14-7-8-16(20)11(2)18(14)21-17/h4-10H,3H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKIJAGIGMAFCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175456 |
Source
|
Record name | 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847503-16-6 |
Source
|
Record name | 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847503-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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